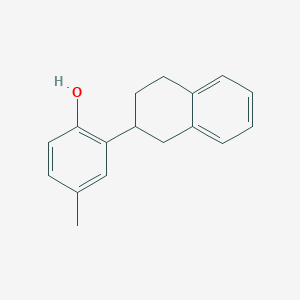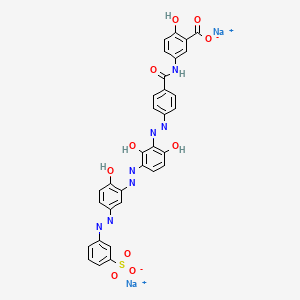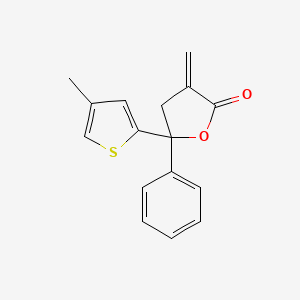![molecular formula C15H11ClN4S2 B14467265 N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea CAS No. 71591-45-2](/img/structure/B14467265.png)
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorobenzoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine. Finally, the thiadiazole derivative is reacted with phenyl isothiocyanate to produce the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogen-sulfur bond in the thiadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed:
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows potential anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of agrochemicals and pesticides due to its biological activity.
Mécanisme D'action
The mechanism of action of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea involves its interaction with cellular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways, leading to the death of microbial or cancer cells. The thiadiazole ring plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl derivatives
- N-Substituted derivatives of 1,3,4-thiadiazole
- Thiazole derivatives
Comparison: N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea is unique due to the presence of both the thiadiazole and phenylthiourea moieties. This combination enhances its biological activity compared to other similar compounds. The 2-chlorophenyl group contributes to its increased lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
71591-45-2 |
|---|---|
Formule moléculaire |
C15H11ClN4S2 |
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C15H11ClN4S2/c16-12-9-5-4-8-11(12)13-19-20-15(22-13)18-14(21)17-10-6-2-1-3-7-10/h1-9H,(H2,17,18,20,21) |
Clé InChI |
UGGUDMHEYDHUIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


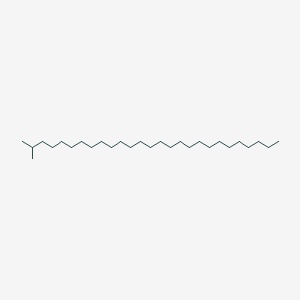

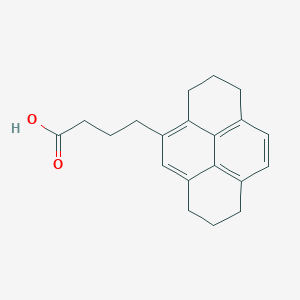
![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)

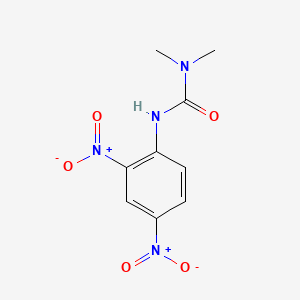



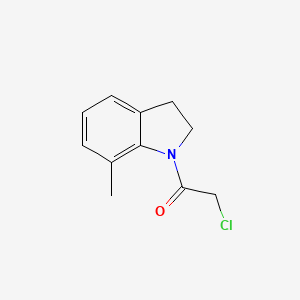
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
